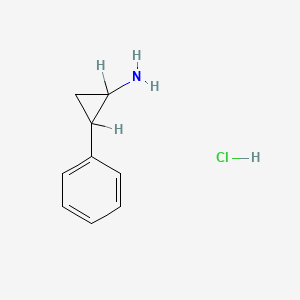

2-Phenylcyclopropanamine hydrochloride

Descripción

Historical Context of Discovery and Early Investigations

The initial decades of research into 2-phenylcyclopropanamine hydrochloride were characterized by a shift from its intended design to the discovery of its profound effects on key enzymes in the central nervous system.

2-Phenylcyclopropanamine was first synthesized in 1948. wikipedia.orggoogle.com A common early method for its synthesis involved the reaction of styrene (B11656) with ethyl diazoacetate to produce cis,trans-ethyl 2-phenylcyclopropanecarboxylate. google.com This ester intermediate was then hydrolyzed to the corresponding carboxylic acid, and subsequent chemical transformations, such as the Curtius rearrangement using sodium azide (B81097), yielded the final trans-2-phenylcyclopropylamine product. google.comgoogle.com Initially, the compound was developed as an analog of amphetamine, with the expectation of similar pharmacological properties. wikipedia.org

A pivotal moment in the history of this compound occurred in 1959 when its potent inhibitory action against monoamine oxidase (MAO) was discovered. wikipedia.org This was a significant finding, as MAO enzymes are responsible for the degradation of key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgmayoclinic.org The realization that this compound could irreversibly and non-selectively inhibit both MAO-A and MAO-B isoforms marked its entry into the field of neuropharmacology and led to its development as an antidepressant. wikipedia.orgpsychotropical.com This discovery was particularly noteworthy because, unlike earlier MAO inhibitors such as iproniazid, it was not a hydrazine (B178648) derivative, suggesting a potentially different and possibly more favorable therapeutic profile. wikipedia.org

The initial focus on this compound as an antidepressant gradually broadened. Researchers began to investigate its mechanism of action more deeply and to explore the therapeutic potential of its unique chemical structure beyond MAO inhibition. acs.orgcapes.gov.br The compound, also known by its generic name tranylcypromine (B92988), faced scrutiny and was even briefly withdrawn from the market in 1964 due to concerns about hypertensive crises when taken with tyramine-rich foods. psychotropical.com However, its efficacy in severe depression led to its reintroduction and spurred further research into safer and more selective MAO inhibitors. psychotropical.com This evolution also saw the investigation of its individual enantiomers, with (+)-trans-2-phenylcyclopropylamine showing significantly greater MAO potency than the (-)-enantiomer. google.com

Current Academic Significance as a Chemical Scaffold

In contemporary medicinal chemistry, this compound is recognized as a "privileged scaffold." nih.govnih.gov This term signifies that its core chemical structure is a versatile template for designing novel bioactive compounds that can interact with a wide range of biological targets. nih.govresearchgate.net The unique arrangement of a phenyl ring and an amino group on a cyclopropane (B1198618) ring provides a rigid framework that can be chemically modified to create derivatives with enhanced potency and selectivity for various enzymes and receptors. researchgate.net This has led to the development of numerous analogs targeting not only MAOs but also other enzymes implicated in cancer and neurodegenerative diseases. wikipedia.orgnih.gov The 2-phenylcyclopropylmethylamine (PCPMA) backbone, in particular, has proven to be a useful template for designing drugs targeting the central nervous system. nih.gov

Overview of Major Enzymatic Targets and Related Research Foci

The research landscape of this compound is dominated by its interaction with several key enzymes, most notably monoamine oxidases and, more recently, lysine-specific demethylase 1.

The primary and most well-established targets of this compound are the two isoforms of monoamine oxidase: MAO-A and MAO-B. It acts as a non-selective and irreversible inhibitor of both enzymes. wikipedia.org By blocking the action of MAOs, it increases the synaptic availability of monoamine neurotransmitters, which is the basis for its antidepressant effects. mayoclinic.org

A significant breakthrough in the research trajectory of this compound was the discovery of its inhibitory activity against lysine-specific demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgnih.gov LSD1 is a flavin-dependent enzyme that plays a crucial role in gene regulation by demethylating histones. capes.gov.br Given that aberrant LSD1 activity is implicated in various cancers, this compound and its derivatives have emerged as promising candidates for anticancer therapies. capes.gov.bracs.org It has been shown to be a time-dependent, mechanism-based irreversible inhibitor of LSD1. acs.orgnih.gov

The following table summarizes the kinetic parameters of this compound for its major enzymatic targets:

| Enzyme | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) |

| LSD1 | 242 | 0.0106 | 43.8 |

| MAO-A | Not specified | Not specified | ~105 |

| MAO-B | Not specified | Not specified | ~700 |

Data compiled from multiple sources. acs.org

Research has shown that this compound covalently modifies the FAD cofactor within the active site of these enzymes, leading to their irreversible inactivation. acs.org The study of its derivatives continues to be an active area of research, with a focus on developing more potent and selective inhibitors of LSD1 for therapeutic applications. capes.gov.bracs.org

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976475 | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |

| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 61-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action: a Multi Targeted Perspective

Monoamine Oxidase (MAO) Inhibition

2-Phenylcyclopropanamine hydrochloride is a well-established inhibitor of monoamine oxidase, an enzyme crucial for the degradation of monoamine neurotransmitters. patsnap.comdrugbank.com

This compound acts as an irreversible and non-selective inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. psychiatryonline.orgnih.gov This irreversible inhibition means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take a significant amount of time. patsnap.com The non-selective nature of the inhibition signifies that it does not preferentially target one MAO isoform over the other, although some studies suggest a slight preference for MAO-B. wikipedia.org

Table 1: Characteristics of this compound as a MAO Inhibitor

| Feature | Description |

|---|---|

| Target Enzymes | Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) |

| Inhibition Type | Irreversible patsnap.com |

| Selectivity | Non-selective drugbank.comwikipedia.org |

The inactivation of MAO by this compound involves the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. st-andrews.ac.uknih.gov The process is believed to occur through a radical mechanism initiated by the enzyme. nih.govencyclopedia.pub The cyclopropylamine (B47189) structure is crucial for this activity. nih.gov Upon interaction with the enzyme, the cyclopropyl (B3062369) ring of 2-phenylcyclopropanamine opens, leading to the formation of a reactive intermediate. nih.gov This intermediate then forms a stable, covalent adduct with the FAD cofactor, specifically modifying it at the C4a position, rendering the enzyme inactive. st-andrews.ac.uknih.gov

By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of several key neurotransmitters in the brain. patsnap.comtandfonline.com This leads to an increase in the synaptic availability of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). drugbank.comwikipedia.orgtandfonline.com The elevated levels of these monoamines enhance neurotransmission, which is the basis of its pharmacological effects. patsnap.com Additionally, it can lead to a significant increase in the levels of trace amines like phenylethylamine. tandfonline.com At higher concentrations, it may also inhibit the reuptake of norepinephrine. wikipedia.orgresearchgate.net

Table 2: Neurotransmitters Affected by MAO Inhibition

| Neurotransmitter | Primary Effect of Inhibition |

|---|---|

| Serotonin | Increased availability wikipedia.org |

| Norepinephrine | Increased availability wikipedia.org |

| Dopamine | Increased availability wikipedia.org |

| Trace Amines (e.g., Phenylethylamine) | Marked increase in availability tandfonline.com |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, this compound has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgacs.org This enzyme plays a critical role in epigenetic regulation through the demethylation of histone proteins. nih.gov

Similar to its action on MAO, this compound is a time-dependent, mechanism-based, and irreversible inhibitor of LSD1. acs.orgnih.gov The inhibition is potent, with studies showing significant activity at micromolar concentrations. wikipedia.orgacs.org However, its selectivity for LSD1 over MAO enzymes is limited. acs.orgnih.gov The inactivation of LSD1 by this compound is dependent on the enzyme's catalytic activity. acs.orgnih.gov

Table 3: Kinetic Parameters of this compound Inhibition

| Enzyme Target | KI (μM) | kinact (s-1) |

|---|---|---|

| LSD1 | 242 | 0.0106 |

Data from kinetic analysis of irreversible inhibition. acs.orgnih.gov

The mechanism of LSD1 inactivation by this compound also involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site. nih.govacs.orgsci-hub.se Structural and mass spectrometry analyses have confirmed this covalent modification. nih.govnih.gov The process is initiated by a single-electron transfer from the inhibitor to the FAD cofactor, which leads to the opening of the cyclopropyl ring and subsequent formation of a covalent bond. acs.orgacs.org Crystal structures of the LSD1-inhibitor complex reveal that the resulting adduct is located in a hydrophobic pocket. acs.org The specific structure of the FAD adduct in LSD1 differs from that formed in MAO-B, which provides a basis for designing more selective LSD1 inhibitors. nih.govacs.org

Differential Selectivity Profiles for LSD1 Versus MAO Isozymes

This compound, also known as tranylcypromine (B92988), is a mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase. acs.orgnih.gov However, its inhibitory action is not entirely specific to LSD1, as it also potently targets monoamine oxidase (MAO) isozymes, MAO-A and MAO-B. acs.orgnih.gov Kinetic analyses have demonstrated that the compound exhibits limited selectivity between these enzymes.

Research has quantified this differential activity, showing that the efficiency of inactivation, represented by the kinact/KI value, is highest for MAO-B. acs.org The selectivity for MAO-B is approximately 16-fold greater than for LSD1. acs.orgnih.gov The compound's potency against MAO-A is more comparable to its action on LSD1, with kinact/KI values for MAO-A being only about 2.4-fold higher than for LSD1. acs.orgnih.gov Interestingly, the maximal rate of inactivation (kinact) is nearly identical for all three enzymes, suggesting that the observed differences in inhibitory potency are primarily driven by variations in the initial binding affinity (KI). acs.org This lack of pronounced selectivity has spurred the development of tranylcypromine derivatives with modified phenyl rings to enhance specificity for LSD1 over the MAO isozymes. nih.govnih.gov For instance, the introduction of fluorine atoms to the phenyl ring was shown to decrease MAO-A inhibition by 40-fold while increasing LSD1 inhibition. acs.org

Interactive Data Table: Kinetic Parameters of this compound Inhibition

| Enzyme | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) | Fold Selectivity vs. LSD1 |

|---|---|---|---|---|

| LSD1 | 242 | 0.0106 | 43.8 | 1 |

| MAO-A | 5 | - | 105 | ~2.4 |

| MAO-B | 26 | - | 700 | ~16 |

Data synthesized from multiple sources. acs.orgnih.govresearchgate.net

Epigenetic Modulatory Effects through Histone Demethylation

This compound exerts significant epigenetic influence by inhibiting LSD1, the first identified histone lysine (B10760008) demethylase. nih.gov LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2), marks generally associated with active gene transcription. nih.govnih.gov By inhibiting LSD1, this compound effectively prevents this demethylation, leading to an increase in H3K4 methylation levels. nih.gov This alteration of the histone code is a key mechanism behind its epigenetic modulatory effects. jci.org

The inhibition is irreversible and mechanism-based, meaning it is dependent on the catalytic action of the enzyme itself. acs.orgnih.gov this compound acts as a suicide substrate. researchgate.net Inside the LSD1 catalytic center, its cyclopropylamine moiety reacts with the enzyme's flavin adenine dinucleotide (FAD) cofactor. acs.org This reaction leads to the formation of a stable, covalent adduct between the inhibitor and the FAD cofactor, rendering the enzyme permanently inactive. acs.orgnih.govacs.org Mass spectrometry and structural analyses have confirmed that FAD is the site of this covalent modification. acs.orgnih.gov This targeted inactivation of LSD1 underscores the compound's role as an epigenetic modulator, capable of altering gene expression patterns by directly influencing the methylation status of histones. nih.govacs.org

Ancillary Biochemical Interactions and Modulations

Cytochrome P450 Enzyme System Interactions (e.g., CYP2A6, CYP2C9, CYP2C19, CYP2B6)

Beyond its primary targets, this compound interacts with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. nih.gov In vitro studies have demonstrated its inhibitory effects on several CYP isozymes. It is a particularly potent and selective inhibitor of CYP2A6. nih.gov In studies using cDNA-expressed microsomes, tranylcypromine inhibited CYP2A6 with a Ki value of 0.08 µM, showing a 60- to 5000-fold greater potency for this isozyme compared to others. nih.gov The R-(+) enantiomer was found to be a more potent inhibitor of CYP2A6 than the S-(-) isomer. nih.gov

The compound also inhibits other CYP enzymes, although generally with lower potency. It acts as a competitive inhibitor of CYP2C19 (Ki = 32 µM) and a noncompetitive inhibitor of CYP2C9 (Ki = 56 µM). researchgate.netnih.gov While it also shows some inhibitory activity towards CYP2B6, its interaction with CYP2C19 and CYP2C9 is more extensively characterized. nih.gov These interactions are generally not considered clinically significant at standard therapeutic concentrations, but could become relevant in specific scenarios, such as with high doses or in individuals who are poor metabolizers of CYP2C19 substrates. nih.gov

Interactive Data Table: Inhibition of Human Cytochrome P450 Isozymes by this compound

| CYP Isozyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| CYP2A6 | 0.08 µM | Competitive |

| CYP2C19 | 32 µM | Competitive |

| CYP2C9 | 56 µM | Noncompetitive |

| CYP2B6 | Inhibition Observed | Not specified |

Data derived from in vitro studies using cDNA-expressed human CYP enzymes. nih.govresearchgate.netnih.gov

Modulation of GABAB Receptors

This compound has been shown to modulate the function of gamma-aminobutyric acid-B (GABA-B) receptors. nih.gov Chronic administration of the compound increases GABA-B receptor activity in the rat cerebral cortex. nih.gov This enhancement of function is linked to specific changes in receptor subunit expression. Studies have demonstrated that treatment with tranylcypromine selectively increases the expression of the GABA-B(1a) subunit in the hippocampus, without consistently affecting the GABA-B(1b) or GABA-B(2) subunits. nih.gov This upregulation of a specific subunit isoform may be a key component of the compound's broader neurological effects, suggesting a role for this receptor system in its mechanism of action. nih.gov

Impact on Phospholipid Metabolism

The biochemical profile of this compound includes interactions with phospholipid metabolism. nih.gov As a cationic amphiphilic drug, it has the potential to bind to the lipid bilayers of cell membranes, with a strong dependence on the phospholipid composition and pH. This interaction can lead to an excessive accumulation of phospholipids (B1166683) within cells, a condition known as phospholipidosis, which has been observed with various antidepressant compounds. The binding to membrane lipids could subsequently alter lipid-protein interactions, potentially influencing the function of membrane-bound proteins.

Influence on Neuroinflammatory Signaling Pathways (e.g., TLR4, ERK)

This compound demonstrates modulatory effects on neuroinflammatory processes by interacting with key signaling pathways. Research has shown it can suppress neuroinflammatory responses mediated by lipopolysaccharide (LPS). mdpi.com This effect is achieved, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.com In microglial cells, tranylcypromine has been found to inhibit LPS-induced TLR4/ERK signaling. mdpi.com Specifically, it downregulates the LPS-induced messenger RNA (mRNA) levels of proinflammatory cytokines such as Interleukin-6 (IL-6) in a TLR4-dependent manner. mdpi.com The compound's ability to modulate the TLR4/ERK/STAT3 signaling cascade highlights its role in altering neuroinflammatory responses, suggesting a mechanism of action that extends to the regulation of innate immune signaling in the central nervous system. mdpi.com

Agonism of Specific Serotonin Receptor Subtypes (e.g., 5-HT2C) by Derivatives

Beyond its primary interactions with monoamine transporters and enzymes, the structural scaffold of 2-phenylcyclopropanamine has served as a foundation for developing compounds that target specific serotonin receptor subtypes. Research has particularly focused on designing derivatives with agonist activity at the 5-HT2C receptor, a G-protein coupled receptor involved in regulating mood, appetite, and cognition.

Initial high-throughput screening identified tranylcypromine, the common name for trans-2-phenylcyclopropylamine, as a lead compound possessing modest activity as a 5-HT2C agonist. nih.gov This discovery prompted further investigation into its derivatives to enhance potency and selectivity. A series of 1-aminomethyl-2-phenylcyclopropanes were synthesized and evaluated, leading to the identification of trans-2-phenylcyclopropylmethylamine hydrochloride as a potent and fully efficacious 5-HT2C agonist. nih.gov

Subsequent structure-activity relationship (SAR) studies explored modifications to this new core structure. nih.gov The aim was to develop functionally selective agonists, specifically those that preferentially activate the Gq-mediated signaling pathway over the β-arrestin recruitment pathway. researchgate.netnih.govlookchem.com This functional selectivity is a key area of modern pharmacology, as it may offer a way to isolate desired therapeutic effects from unwanted side effects.

These efforts led to the synthesis of several N-substituted (2-phenylcyclopropyl)methylamines with significant 5-HT2C agonist properties. nih.gov For example, one N-methyl derivative was identified as a highly functionally selective 5-HT2C agonist, displaying potent activation of the calcium flux assay (a measure of Gq signaling) with no detectable β-arrestin recruitment activity. researchgate.netnih.gov Another derivative, an N-benzyl compound, was also found to be a potent 5-HT2C agonist that was fully selective over the related 5-HT2B receptor. nih.gov

The table below summarizes the pharmacological data for key derivatives of 2-phenylcyclopropanamine at the 5-HT2C receptor.

| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | Signaling Pathway Preference |

|---|---|---|---|

| trans-2-phenylcyclopropylmethylamine hydrochloride | 13 | 96 | Full Agonist (Gq) |

| N-methyl derivative ((+)-15a) | 23 | Data not specified | Gq selective (no β-arrestin recruitment) |

| N-benzyl derivative ((+)-19) | 24 | Data not specified | Gq; selective over 5-HT2B |

Synthetic Methodologies and Derivative Development

Synthetic Routes for 2-Phenylcyclopropanamine Hydrochloride

The preparation of this compound has evolved to improve yield, purity, and stereoselectivity. Traditional methods often involve the reaction of styrene (B11656) with ethyl diazoacetate, followed by several transformation steps. google.com

A common pathway begins with the reaction of styrene and diazoethylacetate to form 2-phenyl cyclopropyl (B3062369) ethylcarboxylate. google.com This ester is then typically converted to the target amine via a Curtius rearrangement, which involves the use of sodium azide (B81097). google.com Another established method involves reacting styrene with ethyl diazoacetate to produce cis,trans-ethyl 2-phenylcyclopropanecarboxylate. This ester mixture is then hydrolyzed to cis,trans-2-phenylcyclopropane carboxylic acid. google.com The desired trans isomer is separated by recrystallization, converted to the acid chloride, and then subjected to a Curtius degradation to yield the amine. google.com

A facile synthetic route has been developed for substituted trans-2-arylcyclopropylamines. nih.gov This process starts with the synthesis of α,β-unsaturated esters, which then undergo cyclopropanation. nih.gov The resulting cyclopropanated esters are converted to the corresponding amines. nih.gov

A standard synthesis of trans-2-phenylcyclopropylamine involves reacting diazoethylacetate with styrene to yield 2-phenyl cyclopropyl ethylcarboxylate. google.com This intermediate is then transformed into the final product using sodium azide through a Curtius-rearrangement. google.com

The different pharmacological profiles of the enantiomers of trans-2-phenylcyclopropylamine necessitate precise control over stereochemistry during synthesis. google.com For instance, the (+)-trans enantiomer exhibits significantly greater monoamine oxidase potency compared to its (-)-counterpart. google.com

One approach to stereoselective synthesis involves the enzymatic hydrolysis of an N-Boc-protected methyl ester of a related compound, cyclopropylglycine, using the enzyme papain. researchgate.net This method has been shown to produce both enantiomers with high enantiomeric excess. researchgate.net The absolute configuration of the enantiomers of trans-2-phenylcyclopropylamine hydrochloride has been a subject of study to ensure the desired therapeutic effects and minimize side effects. google.comacs.org Any presence of the cis isomer as an impurity can diminish the therapeutic benefits of the desired (-)-trans isomer. google.com

In synthetic routes that produce a mixture of cis and trans isomers, strategies to enrich the desired trans isomer are crucial. One patented method describes an improvement in the synthesis of trans-2-phenylcyclopropanecarboxylic acid, a key intermediate. google.com This process involves isomerizing the initial cis,trans-ethyl-2-phenylcyclopropanecarboxylate ester mixture by refluxing it with sodium ethoxide. google.com This isomerization step significantly increases the proportion of the trans ester to about 95%, which is then hydrolyzed to the trans acid. google.com

Electrosynthesis (ES) is emerging as a green and efficient methodology for generating drug metabolites, mimicking the body's natural phase I metabolism. nih.govresearchgate.net This technique uses an electron as a "green reagent" to carry out oxidations and reductions under ambient conditions, potentially reducing chemical waste. researchgate.net ES can be employed to predict metabolites through voltammetric analysis, as a direct synthetic method, and for studying oxidative drug metabolism mechanisms when coupled with mass spectrometry. nih.gov

This approach offers a scalable and reproducible way to synthesize diverse drug metabolites, which is a key advantage for toxicological studies. nih.govresearchgate.net By providing an alternative to time-consuming multi-step syntheses, electrosynthesis can accelerate the drug discovery process. researchgate.net While direct application to this compound metabolite generation is still an area of development, the principles of green electrosynthesis offer a promising future direction for the synthesis of its metabolites and derivatives. researchgate.netrsc.org

Design and Synthesis of 2-Phenylcyclopropanamine Derivatives

The structural scaffold of 2-phenylcyclopropanamine has been extensively modified to explore and optimize its biological activity. researchgate.net These modifications target the phenyl ring, the amine group, and the cyclopropyl core to enhance potency and selectivity for various biological targets. researchgate.net

Modifications to the phenyl ring of 2-phenylcyclopropanamine have been a key strategy in developing new derivatives. researchgate.net Introducing hydrophobic or hydrophilic substitutions on the phenyl ring can improve the potency and selectivity of these compounds as inhibitors of enzymes like LSD1. researchgate.net These substitutions can act as a "plug," occupying the substrate-binding cleft of the enzyme. researchgate.net

The amine group is also a critical point for modification. Changes to this group can affect the reactivity of the inhibitor and the stability of the covalent complex it forms with its target. researchgate.net The development of conformationally constrained analogs has also been explored, as the enantiomers of 2-phenylcyclopropanamine can exhibit different binding orientations. researchgate.net

The generation of analogs often involves altering functional groups to enhance activity, increase absorption, or decrease adverse effects. ashp.org For example, the addition of a hydroxyl group can have varying electronic effects depending on its position (aromatic vs. aliphatic), which can be leveraged in drug design. ashp.org

N-alkylation of the primary amine group in 2-phenylcyclopropanamine has been investigated to create new derivatives. acs.org For instance, the propylation of the secondary amino group in a 2-phenylcyclopropylmethylamine (PCPMA) derivative was explored, though it did not lead to an improvement in activity in one study. researchgate.net

The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability and binding affinity. researchgate.net In the context of 2-phenylcyclopropanamine derivatives, fluorinated analogs have been synthesized and studied. researchgate.net For example, 2-PFPA (a fluorinated derivative) has been shown to have a distinct inhibition mode compared to the parent compound. researchgate.net The synthesis of fluorinated heterocycles is an active area of research, with various methods being developed for their preparation. researchgate.net

Ring-Opening Reactions and Structural Rearrangements

The cyclopropane (B1198618) ring of this compound, a strained three-membered ring system, is susceptible to cleavage under certain reaction conditions, leading to various structural rearrangements. Electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur regioselectively at the distal C2-C3 bond, which is the bond furthest from the phenyl and amino substituents. nih.govacs.org

This specific cleavage pattern is attributed to the electronic effects of the substituents. Theoretical studies suggest that strong σ-acceptor groups, like the ammonium (B1175870) group (–NH3+) present in the hydrochloride salt, interact with the cyclopropane 1e” orbital. nih.gov This interaction leads to a weakening and lengthening of the distal C2-C3 bond, making it the preferred site for electrophilic attack. In contrast, π-acceptor groups typically weaken the vicinal (adjacent) C1-C2 bonds. nih.gov

In the presence of a superacid, such as trifluoromethanesulfonic acid (CF3SO3H), and an arene nucleophile like benzene (B151609), trans-2-phenylcyclopropylamine hydrochloride undergoes a ring-opening reaction. The proposed mechanism involves a protolytic cleavage of the weakened distal bond to form a 1,3-dication intermediate. nih.gov This highly electrophilic species then reacts with benzene to yield a 1,3-diphenylpropylamine (B3053897) derivative. nih.gov This outcome is a rare example of distal bond cleavage followed by reactions with both a nucleophile and an electrophile. The regioselectivity is notable because cleavage of the vicinal C1-C2 bond would lead to a more stable benzylic carbocation; however, products from this pathway are not observed. nih.gov This reactivity highlights the directing influence of the σ-withdrawing ammonium group in overcoming the formation of a more stabilized benzylic intermediate. nih.govacs.org

Isolation and Characterization of Stereoisomers

trans-2-Phenylcyclopropanamine has two chiral centers, C1 and C2. For the trans isomer, this results in a pair of enantiomers: (1R,2S) and (1S,2R). The isolation and characterization of these individual stereoisomers are critical for understanding their distinct properties.

Resolution Techniques for Enantiomer Separation

The separation of the racemic mixture of trans-2-phenylcyclopropanamine into its individual enantiomers is most commonly achieved through chemical resolution. wikipedia.orgwikipedia.org This classic technique involves the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like fractional crystallization. wikipedia.orgpharmtech.com

For a basic compound like 2-phenylcyclopropanamine, this is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts:

(R,S)-amine • (R)-acid

(S,R)-amine • (R)-acid

These diastereomeric salts can then be separated based on differences in their solubility in a particular solvent. One diastereomer will typically crystallize out of the solution preferentially, allowing for its isolation by filtration. gavinpublishers.comresearchgate.net After separation, the pure enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. libretexts.org The selection of the appropriate chiral resolving agent and crystallization solvent is often determined through empirical screening to achieve efficient separation. onyxipca.com

Besides diastereomeric salt crystallization, chromatographic methods can also be employed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly, without the need for derivatization. mdpi.com

| Resolving Agent | Acid Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Carboxylic Acid | Forms diastereomeric salts with racemic bases. libretexts.orgonyxipca.com |

| (-)-Mandelic Acid | Carboxylic Acid | Used for the resolution of primary and secondary amines. onyxipca.com |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | A strong acid used for resolving basic compounds. onyxipca.com |

| (-)-Dibenzoyltartaric Acid | Carboxylic Acid | Often provides well-defined crystalline salts. onyxipca.com |

Determination of Absolute Configuration

Once the enantiomers are isolated, determining their absolute configuration (the precise three-dimensional arrangement of atoms) is essential. Several methods are available for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. nih.govlibretexts.org It requires the formation of a suitable single crystal of the enantiomer, often as a salt with a chiral counter-ion of known absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position, unambiguously establishing the stereochemistry. nih.gov

Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) are powerful tools for assigning absolute configuration in solution. nih.gov These methods measure the differential interaction of the chiral molecule with polarized light. The experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a specific, known configuration (e.g., S,R). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. pharmtech.comnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can also be used, typically by converting the enantiomer into a diastereomer with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). frontiersin.org The resulting diastereomers will exhibit distinct chemical shifts in their NMR spectra. By analyzing these differences, particularly in the ¹H or ¹⁹F NMR spectra, the absolute configuration can be deduced based on established models. frontiersin.org

For trans-2-phenylcyclopropanamine, the absolute configurations have been determined, and the properties of the enantiomers are well-established. researchgate.netnih.gov

| Designation | Absolute Configuration | Synonym |

|---|---|---|

| (+)-enantiomer | (1S,2R) | (+)-Tranylcypromine researchgate.netnih.gov |

| (-)-enantiomer | (1R,2S) | (-)-Tranylcypromine researchgate.net |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for MAO Inhibition

2-Phenylcyclopropanamine (2-PCPA), also known as tranylcypromine (B92988), is an irreversible inhibitor of monoamine oxidases. nih.govacs.org Its mechanism involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. researchgate.net The potency and selectivity of 2-PCPA derivatives against the two MAO isoforms, MAO-A and MAO-B, are dictated by specific structural features and interactions within the distinct active sites of these enzymes. acs.orgnih.gov

Table 1: Kinetic Parameters of 2-PCPA Inhibition against MAO and LSD1 Enzymes Data sourced from Schmidt et al., 2007. acs.orgnih.gov

| Enzyme | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) |

|---|---|---|---|

| LSD1 | 242 ± 50 | 0.0106 ± 0.0011 | 43.8 |

| MAO-A | 102 ± 15 | 0.0108 ± 0.0007 | 106 |

| MAO-B | 15.2 ± 1.8 | 0.0106 ± 0.0004 | 697 |

Structure-Activity Relationships for LSD1 Inhibitory Potency and Selectivity

The homology between MAOs and LSD1, another FAD-dependent amine oxidase, prompted the investigation of 2-PCPA as an LSD1 inhibitor. nih.govnih.gov While 2-PCPA is a weak, nonselective inhibitor of LSD1, its scaffold has been extensively used to develop highly potent and selective derivatives. nih.govacs.org Modifications to the phenyl ring, cyclopropyl (B3062369) moiety, and amine group are all critical to enhancing activity against LSD1. researchgate.net

Substitutions on the phenyl ring of the 2-PCPA scaffold have a profound impact on LSD1 inhibitory potency and selectivity. researchgate.net

Ortho-substitution: Introducing a bulky, hydrophobic group, such as a benzyloxy moiety, at the ortho position can significantly increase potency. This enhancement is attributed to favorable hydrophobic interactions with residues in the LSD1 active site, including F538, L539, V333, and H564. acs.org

Meta-substitution: The addition of fluorine atoms at the meta positions has been shown to dramatically increase LSD1 inhibition. The compound S2101, which combines a meta-fluorine substitution with an ortho-benzyloxy group, is approximately 79 times more potent than the parent 2-PCPA compound. acs.orgnih.gov

Para-substitution: The effect of para-substitution is more complex. Some studies suggest that modifications at this position are largely redundant for improving LSD1 inhibition. acs.org However, other research has shown that smaller substituents, such as bromo or methoxy (B1213986) groups, can increase inhibitory potential by four- to five-fold, while larger groups like biphenyl (B1667301) or naphthyl diminish activity, likely due to steric limitations in the active site. nih.gov

Table 2: Effect of Phenyl Ring Substitutions on LSD1 Inhibition Data compiled from multiple sources. nih.govacs.org

| Compound | Substitution Pattern | LSD1 Inhibition (kinact/KI, M-1s-1) | Fold Increase vs. 2-PCPA |

|---|---|---|---|

| 2-PCPA | Unsubstituted | 58 | 1 |

| p-Bromo derivative | para-Bromo | 240 | ~4.1 |

| p-Methoxy derivative | para-Methoxy | 280 | ~4.8 |

| S1201 | ortho-Benzyloxy | 447 | ~7.7 |

| S2101 | ortho-Benzyloxy, meta-Difluoro | 4560 | ~79 |

The cyclopropyl ring is a crucial element for the mechanism-based inactivation of both MAO and LSD1, as its ring-opening is involved in the formation of the covalent FAD adduct. researchgate.net While the core ring structure is generally conserved, its stereochemistry is a key determinant of activity. Both cis and trans isomers of 2-PCPA derivatives have been synthesized and evaluated. Notably, potent LSD1 inhibitors have been identified among the cis isomers, demonstrating that the spatial orientation of the phenyl and amine groups relative to the cyclopropyl plane significantly influences binding and reactivity within the LSD1 active site. nih.gov For example, the compound cis-4-Br-2,5-F2-PCPA was found to be a potent inhibitor of LSD1 with a Ki value of 0.094 μM. nih.govacs.org

Modification of the primary amine group of 2-PCPA is a highly effective strategy for enhancing both the potency and selectivity of LSD1 inhibitors. researchgate.net Introducing N-alkylated substituents can improve inhibitory activity and selectivity over MAOs. nih.govresearchgate.net Structural studies have confirmed that these N-substituents enhance potency without being incorporated into the final FAD adduct, suggesting they play a role in the initial binding or positioning of the inhibitor in the active site. nih.govresearchgate.net

A particularly successful approach involves the addition of a linker terminating in a basic amine group. nih.gov This terminal basic amine is thought to form favorable interactions within the LSD1 active site during the initial, non-covalent binding phase that precedes the irreversible inactivation step. This feature significantly increases inhibitory activity and selectivity for LSD1 over the MAOs. For instance, derivatives containing a piperidin-4-ylmethyl substituent on the cyclopropylamine (B47189) nitrogen are potent LSD1 inhibitors. nih.gov

Computational Chemistry and In Silico Approaches in Drug Design

Computational methods are integral to the design and optimization of 2-phenylcyclopropanamine-based inhibitors. These in silico approaches provide critical insights into inhibitor-enzyme interactions, rationalize observed SAR, and guide the synthesis of novel compounds with improved properties. researchgate.netnih.gov

Molecular docking has been widely used to predict and analyze the binding modes of 2-PCPA derivatives within the active sites of LSD1 and MAOs. nih.gov By superimposing inhibitor structures onto the crystal structures of the target enzymes, researchers can identify key interactions and potential steric clashes that explain observed activity and selectivity. acs.org For example, docking studies were used to support the hypothesis that a terminal basic amine on an N-alkylated derivative forms favorable interactions in the LSD1 active site, rationalizing the observed increase in potency for this series of compounds. nih.gov These models also help explain selectivity by highlighting differences between the active sites, such as the distinct residues in MAO-B that limit the size of para-substituents on the phenyl ring. nih.gov

Beyond static docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex. mdpi.comnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning-based regression models have been developed to predict the LSD1-inhibitory activity of novel 2-PCPA derivatives, accelerating the discovery of potent candidates. nih.govacs.org In silico models are also employed to predict and design against off-target effects, such as hERG channel inhibition, improving the drug-like properties of potential therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds related to 2-Phenylcyclopropanamine, a known monoamine oxidase (MAO) inhibitor, QSAR models have been instrumental in elucidating the structural requirements for potent MAO inhibition.

While specific QSAR models exclusively for 2-Phenylcyclopropanamine hydrochloride are not extensively detailed in publicly available literature, studies on structurally similar compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, offer significant insights. A three-dimensional QSAR (3D-QSAR) study on a series of 50 PCPMA derivatives as dopamine (B1211576) D3 receptor (D3R) selective ligands developed robust models with good predictive power. mdpi.com The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models highlighted the importance of steric, electrostatic, and hydrophobic fields in the binding affinity of these ligands to the D3R. mdpi.com

For instance, the CoMFA model for these PCPMA derivatives yielded a cross-validated correlation coefficient (q²) of 0.607 and a non-cross-validated correlation coefficient (r²) of 0.981, indicating a strong correlation between the calculated fields and the observed biological activity. mdpi.com The CoMSIA model also showed good predictive ability with a q² of 0.643 and an r² of 0.899. mdpi.com These models suggest that modifications to the phenyl ring and the cyclopropylamine moiety that optimize these fields could lead to compounds with enhanced activity.

General QSAR studies on various classes of MAO inhibitors have consistently pointed to the importance of an aromatic ring and the presence of electron-withdrawing groups for potent inhibition. nih.gov These findings provide a rational basis for the design of novel analogs of 2-Phenylcyclopropanamine with potentially improved therapeutic profiles.

Table 1: Illustrative Data for a Hypothetical QSAR Model of MAO-A Inhibitors

| Compound | pIC50 (Experimental) | pIC50 (Predicted) | Steric Descriptor (S) | Electronic Descriptor (σ) |

| Analog 1 | 7.2 | 7.1 | 1.5 | 0.2 |

| Analog 2 | 6.8 | 6.9 | 1.2 | 0.1 |

| Analog 3 | 7.5 | 7.4 | 1.8 | 0.3 |

| Analog 4 | 6.5 | 6.6 | 1.0 | 0.0 |

Note: This table is for illustrative purposes to demonstrate the type of data generated in a QSAR study and does not represent actual experimental results for this compound.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of 2-Phenylcyclopropanamine, virtual screening campaigns have been employed to discover novel monoamine oxidase (MAO) inhibitors.

These screening efforts often utilize the known structure of 2-Phenylcyclopropanamine as a template to generate a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model is then used as a query to search chemical databases, such as the ZINC database, for compounds that match the pharmacophoric features. nih.gov

One such study employed a pharmacophore-based virtual screening approach to identify new small molecule MAO-B inhibitors, using the structure of a known inhibitor to build the model. nih.gov The identified hits were then subjected to further computational analysis, including molecular docking, to predict their binding affinity and orientation within the active site of the MAO-B enzyme. nih.gov This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

For example, a virtual screening campaign might identify several candidate molecules from a database of millions of compounds. These "hits" are then ranked based on their predicted binding energies and interactions with key amino acid residues in the target's active site.

Table 2: Representative Results from a Virtual Screening for Potential MAO-B Inhibitors

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| ZINC123456 | -9.5 | H-bond with Tyr435, Pi-Pi stacking with Tyr398 |

| ZINC789012 | -9.2 | H-bond with Cys172, Hydrophobic interactions |

| ZINC345678 | -8.9 | H-bond with Gln206, Pi-cation interaction |

| ZINC901234 | -8.7 | H-bond with Tyr188 |

Note: This table is a representative example of virtual screening results and does not correspond to a specific published study on this compound.

Through these computational strategies, researchers can gain a deeper understanding of the structure-activity relationships of 2-Phenylcyclopropanamine and its analogs, and efficiently identify promising new candidates for further development as therapeutic agents.

Preclinical Research and Biological Efficacy

In Vitro Pharmacological Investigations

Enzyme Kinetics and Inhibition Assays (MAO, LSD1, CYP)

2-Phenylcyclopropanamine hydrochloride is a well-established irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Its mechanism involves forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to suicide inhibition of the enzyme. scholaris.caacs.org Kinetic studies of its enantiomers revealed that the (+)-enantiomer inhibits MAO through a bimolecular reaction scheme with a Ki of 2.0 x 10^6 M⁻¹min⁻¹, while the (-)-enantiomer follows a suicide inhibition mechanism with a kinact of 0.457 min⁻¹ and a K' of 5.4 µM. scholaris.ca

More recently, 2-phenylcyclopropanamine has been identified as a potent mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. nih.govresearchgate.net This enzyme plays a critical role in carcinogenesis through histone demethylation. researchgate.net The inhibition of LSD1 by 2-phenylcyclopropanamine also occurs via covalent modification of the FAD cofactor. nih.govresearchgate.net Kinetic analysis has shown it to be a time-dependent inhibitor of LSD1 with a KI of 242 µM and a kinact of 0.0106 s⁻¹. nih.gov However, its selectivity for LSD1 over MAOs is limited, with kinact/KI values being only 16-fold and 2.4-fold higher for MAO-B and MAO-A, respectively. nih.gov

The compound's interaction with the cytochrome P450 (CYP) enzyme system has also been evaluated. In vitro studies using cDNA-expressed human CYP enzymes demonstrated that it acts as a competitive inhibitor of CYP2C19 (Ki = 32 μM) and CYP2D6 (Ki = 367 μM), and as a noncompetitive inhibitor of CYP2C9 (Ki = 56 μM). nih.govnih.gov While these inhibitory effects are generally not considered clinically significant at standard therapeutic doses, there is a low potential for pharmacokinetic interactions. nih.govnih.govcancer.gov Notably, it does not significantly inhibit other drug-metabolizing CYP enzymes, with the exception of CYP2A6. cancer.gov

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Type of Inhibition | Inhibition Constant (Ki) | Inactivation Rate (kinact) |

|---|---|---|---|

| MAO-A | Irreversible, Suicide | - | - |

| MAO-B | Irreversible, Suicide | - | - |

| LSD1 | Irreversible, Mechanism-based | 242 µM | 0.0106 s⁻¹ |

| CYP2C19 | Competitive | 32 µM | - |

| CYP2C9 | Noncompetitive | 56 µM | - |

| CYP2D6 | Competitive | 367 µM | - |

Cellular Assays for Antiproliferative and Differentiating Effects

The antiproliferative and differentiating effects of this compound have been investigated in various cancer cell lines, largely linked to its inhibition of LSD1. researchgate.net In leukemia cell lines, such as MV4-11 acute myeloid leukemia (AML) and NB4 acute promyelocytic leukemia (APL) cells, derivatives of tranylcypromine (B92988) have shown potent, sub-micromolar cell growth inhibition. newswise.commedicalnewstoday.com The compound has been shown to induce myeloid differentiation in AML blasts, a key therapeutic goal in this malignancy. mdpi.com

However, the antiproliferative effects are not universal across all cancer cell types and can be concentration-dependent. For instance, in human prostate cancer cells (LNCaP-LN3), treatment with this compound resulted in an increase in cellular proliferation compared to control cells. researchgate.netmdpi.com In contrast, other studies have reported that tranylcypromine and its analogues can decrease cell proliferation in various breast cancer cell lines (MDA-MB-231, MDA-MB-453, MCF-7, and T47D) and neuroblastoma cells. researchgate.net One study noted that over 3 mM of the compound was required to achieve 50% cell killing in HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells, and over 8 mM for HPAC (pancreatic cancer) cells, suggesting low sensitivity in these lines when used as a single agent. umich.edu

The combination of this compound with other agents has shown synergistic effects. For example, when combined with the NRF2 inhibitor ML385, a significant reduction in tumor cell proliferation was observed in cell lines that were not meaningfully affected by either drug alone. umich.edunih.gov

Gene Expression Analysis in Cellular Models

The inhibition of LSD1 by this compound leads to significant changes in gene expression in cancer cells. As an LSD1 inhibitor, it prevents the transcription of LSD1 target genes, which are often involved in tumor cell proliferation and survival. researchgate.net In leukemia cells, potent tranylcypromine-based compounds were found to induce the expression of LSD1 target genes such as GFI-1b, ITGAM, and KCTD12, which serves as a functional indicator of LSD1 inhibition in a cellular context. newswise.commedicalnewstoday.com

In human prostate cancer LNCaP-LN3 cells, treatment with this compound led to a significant increase in the expression of the anti-apoptotic gene BCL-2 mRNA, which may contribute to the observed increase in cell proliferation in this specific cell line. researchgate.net This contrasts with the effects of other MAO inhibitors like pargyline, which did not alter BCL-2 expression in the same cells. researchgate.net

Neuroinflammatory Response Modulation in Microglial Cells

This compound has been shown to modulate neuroinflammatory responses, particularly in microglial cells. In in vitro studies using BV2 microglial cells, it selectively suppressed the lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines, including IL-1β and IL-6. nih.govnih.gov This effect was achieved by inhibiting the LPS-mediated Toll-like receptor 4 (TLR4)/ERK/STAT3 signaling pathway. nih.govnih.gov The compound was found to be more effective in reducing these inflammatory responses when administered after the inflammatory stimulus (post-treatment) compared to pre-treatment. nih.gov

Table 2: Effect of this compound on LPS-Induced Cytokine mRNA Levels in BV2 Microglial Cells

| Treatment | IL-1β mRNA Level | IL-6 mRNA Level |

|---|---|---|

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

| LPS + Tranylcypromine (5 µM) | Suppressed | Suppressed |

Data derived from qualitative descriptions in the source material. nih.gov

In Vivo Studies in Disease Models

Efficacy in Cancer Models (e.g., leukemia, solid tumors, breast cancer, lung cancer, prostate cancer, colon tumors)

The in vivo efficacy of this compound has been evaluated in various cancer models, with notable findings in hematological malignancies. In a phase I/II clinical trial for relapsed/refractory AML, the combination of tranylcypromine and all-trans-retinoic acid (ATRA) induced differentiation of AML blasts and led to clinical responses in heavily pretreated patients, demonstrating the potential of LSD1 inhibition in this context. mdpi.com

Data on its efficacy as a monotherapy in solid tumor xenograft models is more limited. In a mouse model of Alzheimer's disease, which involves a neuroinflammatory component, tranylcypromine injection significantly reduced microglial activation, corroborating the in vitro findings. nih.govnih.gov While not a cancer model, this study highlights its in vivo anti-inflammatory activity.

Regarding specific solid tumors:

Prostate Cancer: While in vitro studies on LNCaP-LN3 cells showed increased proliferation, research on tranylcypromine analogues suggested they could suppress cell growth more effectively. researchgate.net There is a lack of direct in vivo studies demonstrating the efficacy of this compound alone in prostate cancer mouse models.

Breast and Lung Cancer: Studies have noted the antiproliferative effects of tranylcypromine in various breast cancer cell lines in vitro. researchgate.net However, specific in vivo studies detailing its efficacy in mouse models of breast or lung cancer are not extensively reported in the reviewed literature.

Colon Tumors: One study in a mouse model of colonic carcinogenesis found that the antidepressant fluoxetine, but not tranylcypromine, reduced the development of dysplasia. researchgate.net

The primary focus of recent in vivo cancer research involving this compound has shifted towards its role as an LSD1 inhibitor, often in combination therapies or through the development of more selective analogues to improve efficacy and reduce off-target effects. mdpi.comumich.edunih.gov

Neuroprotection in Models of Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

The potential for this compound (TCP) to confer neuroprotection has been investigated in preclinical models of both Parkinson's Disease (PD) and Alzheimer's Disease (AD). As a monoamine oxidase (MAO) inhibitor, its mechanism of action is thought to extend beyond neurotransmitter modulation to include mitigation of cellular stress and pathological protein aggregation. researchgate.netnih.gov

Parkinson's Disease (PD) Models: Research into neuroprotection for PD often utilizes neurotoxin-based models to replicate the hallmark dopaminergic neuron degeneration seen in the disease. nih.govmdpi.com The most common of these is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induced mouse model, which causes selective damage to the nigrostriatal pathway. nih.govmdpi.com While direct studies on TCP's efficacy in the MPTP model are part of a broader investigation into antidepressants, related MAO-B inhibitors like selegiline (B1681611) and rasagiline (B1678815) have demonstrated neuroprotective properties in such preclinical settings. wikipedia.org The neuroprotective potential of TCP is considered applicable to Parkinson's disease, and one clinical trial in Parkinson's patients showed some initial improvement. wikipedia.org Antidepressants, as a class, have been shown to reduce MPTP-induced dopaminergic neurodegeneration and microglial activation in the nigrostriatal pathway. scilit.com This protection is linked to the upregulation of neurotrophic factors, suggesting a potential mechanism for TCP's utility in PD. scilit.com

Alzheimer's Disease (AD) Models: In the context of Alzheimer's Disease, research has focused on TCP's ability to counteract the neurotoxic effects of amyloid-β (Aβ) oligomers, a key pathological hallmark of AD. researchgate.netnih.gov Studies using primary rat cortical neurons have shown that TCP can protect against Aβ(1-42)-induced neuronal death. researchgate.netnih.gov This protective effect is concentration-dependent. researchgate.netnih.gov

Amide derivatives of TCP have been synthesized and tested, showing enhanced neuroprotective potency. For instance, TCP acetamide (B32628) (TCP-Ac) was found to be more effective than the parent compound, offering significant protection to cortical neurons at nanomolar concentrations and almost completely preventing Aβ-induced neurodegeneration in the tested model. nih.gov

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylcyclopropanamine (TCP) | Primary rat cortical neurons challenged with Aβ(1-42) oligomers | Significantly prevented Aβ-induced neuronal death; interfered with early Aβ aggregation. | nih.gov |

| TCP butyramide (B146194) (TCP-But) | Primary rat cortical neurons challenged with Aβ(1-42) oligomers | Maximally protective at a lower concentration (1µM) compared to TCP. | nih.gov |

| TCP acetamide (TCP-Ac) | Primary rat cortical neurons challenged with Aβ(1-42) oligomers | More efficacious than TCP and TCP-But; protected neurons at nanomolar concentrations (100nM); strongly slowed Aβ aggregate formation. | nih.gov |

| 2-Phenylcyclopropanamine (TCP) | 5xFAD mouse model of Alzheimer's Disease | Significantly decreased Aβ-mediated microglial activation. | nih.gov |

Behavioral Phenotyping in Depression and Anxiety Models

The antidepressant and anxiolytic properties of this compound are evaluated in preclinical studies using a variety of rodent behavioral models. These tests are designed to induce states that are thought to parallel human symptoms like despair, anhedonia, and anxiety.

Depression Models: The Forced Swim Test (FST) is a widely used paradigm to screen for antidepressant activity. nih.govresearchgate.netyoutube.com In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. youtube.comresearchgate.net This immobility is interpreted as a state of "behavioral despair." researchgate.net A wide range of clinically effective antidepressants, including MAOIs like TCP, reduce this immobility time, suggesting an active coping strategy. researchgate.net In a chronic stress model of depression in rats, TCP was effective in restoring reduced open-field activity that was elicited by stress. nih.gov

Anxiety Models: Animal models of anxiety include tests like the elevated plus maze, social interaction test, and fear-potentiated startle. protagenic.com While TCP is used clinically for anxiety disorders, specific preclinical data from these models is part of the broader characterization of its psychoactive profile. wikipedia.org Chronic administration of TCP to rats for 14 days was shown to increase the velocity of movement on day 3 of treatment and significantly reduce rearing behavior, also on day 3, without significantly altering grooming or freezing behaviors. nih.gov

| Behavioral Model | Species | Observed Effect of TCP | Interpretation | Reference |

|---|---|---|---|---|

| Forced Swim Test (General Finding) | Rodents | Decreases immobility time. | Antidepressant-like effect (active coping). | researchgate.net |

| Chronic Stress Model (Open Field) | Rat | Restored stress-reduced open-field activity. | Antidepressant-like effect. | nih.gov |

| Locomotor Activity | Rat | Increased velocity of movement (Day 3); Reduced rearing (Day 3). | Modulation of motor and exploratory behavior. | nih.gov |

Assessment of Sympathomimetic Activity of Derivatives

Sympathomimetic drugs mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and dopamine (B1211576). derangedphysiology.com As an MAO inhibitor, this compound inherently possesses indirect sympathomimetic activity by preventing the breakdown of these neurotransmitters. derangedphysiology.comnih.gov This leads to their increased availability in the synapse.

Research has also explored the sympathomimetic actions of TCP and its chemical relatives. Structurally, TCP is a cyclized analog of amphetamine. wikipedia.orgnih.gov High doses of certain MAOIs, including TCP, have been found to produce psychostimulant-like effects in animals. wikipedia.org This activity can be attributed to both the inhibition of MAO and potential intrinsic catecholamine-releasing actions. wikipedia.org

Studies on isolated rat vas deferens and atria have demonstrated that TCP can potentiate the peripheral alpha- and beta-adrenergic effects of dopamine, confirming its ability to enhance sympathomimetic activity. nih.gov This potentiation is a direct consequence of its MAO-inhibiting properties, which prevent the degradation of dopamine and increase its effective concentration at adrenergic receptors. nih.gov

Pharmacodynamic Profiling in Preclinical Systems

The pharmacodynamic profile of this compound is primarily defined by its interaction with monoamine oxidase enzymes and the subsequent cascade of downstream cellular events.

Time Course of Enzyme Inhibition and Functional Effects

This compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B. wikipedia.orgpsychiatryonline.org The onset of its pharmacological action is relatively rapid compared to other classes of MAOIs. drugs.com

Onset of Inhibition: Evidence of MAO inhibition, measured by markers such as increased urinary tryptamine (B22526) excretion, can be observed in humans after a cumulative dose of 40 mg is administered. researchgate.net The antidepressant effect typically becomes evident within 2 days to 3 weeks of starting treatment. drugs.com

Duration of Effect: Although TCP has a short plasma half-life of about 2 hours, its pharmacodynamic effects are long-lasting due to the irreversible nature of the enzyme inhibition. wikipedia.orgpsychiatryonline.org Recovery of MAO activity is not dependent on the drug's clearance but requires the synthesis of new enzyme molecules. psychiatryonline.org Consequently, the inhibition of MAO can persist for up to 10 days after the drug is discontinued. drugs.com Studies in human volunteers have shown that after discontinuation, enzyme activity normalizes rapidly (within a week), but platelet MAO activity may take up to 3 weeks to return to normal. researchgate.net

Analysis of Downstream Signaling Pathway Modulation

The inhibition of MAO by this compound initiates a series of changes in downstream signaling pathways that are believed to underlie its therapeutic and neuroprotective effects.

Neurotrophic Factor Signaling: A key downstream effect of chronic TCP administration is the modulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net Studies in rats have shown that 14-day treatment with TCP significantly increases BDNF protein levels in the frontal cortex. nih.govresearchgate.net BDNF is crucial for neuronal survival, growth, and plasticity, and its upregulation is a common pathway for many antidepressant treatments. nih.govresearchgate.netmdpi.com The BDNF/TrkB signaling pathway, once activated, can trigger several cascades, including the Ras-MAPK and PI3K-AKT pathways, which promote cell survival and plasticity. nih.gov However, in one study, TCP did not significantly alter the expression of CREB or its phosphorylated form, p-CREB, which are often downstream of BDNF. nih.gov

Neuroinflammatory and Apoptotic Pathways: TCP has also been shown to modulate signaling pathways involved in neuroinflammation and apoptosis. In microglial cells, TCP can alter neuroinflammatory responses by modulating the Toll-like receptor 4 (TLR4)/ERK/STAT3 signaling pathway. nih.govmdpi.com Research indicates that TCP suppresses lipopolysaccharide (LPS)-induced neuroinflammatory responses both in vitro and in vivo. nih.gov

Furthermore, studies in zebrafish embryos have linked TCP to the p53 signaling pathway. nih.gov The tumor suppressor protein p53 is involved in regulating cell cycle and apoptosis. nih.gov In this model, TCP exposure led to an increase in nerve cell apoptosis, which was mediated by the inhibition of lysine-specific demethylase 1 (LSD1) and a subsequent increase in the expression of p53 target genes like p21 and bax2. nih.gov This suggests that TCP's effects on cellular survival can be complex and context-dependent, involving the modulation of fundamental pathways like p53 that govern cell fate. nih.gov

Pharmacokinetic Research in Experimental Systems

Absorption and Distribution Studies

Following oral administration, 2-phenylcyclopropanamine hydrochloride is absorbed efficiently and rapidly. nih.govnih.gov Peak plasma concentrations (Tmax) are typically reached within 0.67 to 3.50 hours. nih.govresearchgate.net Interestingly, the absorption profile can be biphasic in some subjects, characterized by an initial peak concentration around one hour and a subsequent, secondary peak between two and three hours. nih.gov This biphasic pattern may be attributable to the differential absorption rates of the drug's stereoisomers, though further research is needed for confirmation. nih.gov

Once absorbed, the compound is distributed in the body with a volume of distribution reported to be in the range of 1.1 to 5.7 L/kg. nih.gov

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 0.67 - 3.50 hours | nih.govresearchgate.net |

| Volume of Distribution (Vd) | 1.1 - 5.7 L/kg | nih.gov |

| Absorption Profile | Can be biphasic | nih.gov |

Metabolism Pathways and Metabolite Identification

The biotransformation of this compound occurs primarily in the liver. nih.gov The main metabolic pathways identified in animal studies are Phase I reactions, specifically ring hydroxylation and N-acetylation. researchgate.net

Several key metabolites have been identified through experimental research. These are primarily hydroxylated and acetylated derivatives of the parent compound. Animal data confirm the formation of p-hydroxytranylcypromine and N-acetyltranylcypromine. researchgate.net Some of these metabolites, while possessing weak MAO inhibitor activity, are less potent than 2-phenylcyclopropanamine itself. researchgate.net

| Metabolite Name | Metabolic Pathway |

|---|---|

| p-hydroxytranylcypromine | Hydroxylation |

| N-acetyltranylcypromine | N-acetylation |

| N-acetyl-p-hydroxytranylcypromine | N-acetylation & Hydroxylation |

Table based on data from animal studies. researchgate.net

While the compound is known to be metabolized in the liver, the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation are not well-defined in the scientific literature. researchgate.net However, extensive in vitro research has been conducted on the inhibitory effects of 2-phenylcyclopropanamine on various CYP enzymes. nih.govresearchgate.net

These studies, using cDNA-expressed human CYP enzymes, have demonstrated that it acts as an inhibitor of several isoforms. nih.gov It is a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.gov At typical therapeutic concentrations, these inhibitory effects are not generally considered to be clinically significant. nih.gov However, at higher doses or in individuals who are poor metabolizers of CYP2C19 substrates, the potential for drug-drug interactions exists. nih.gov

| CYP Enzyme | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| CYP2C19 | Competitive | 32 μM | nih.gov |

| CYP2C9 | Noncompetitive | 56 μM | nih.gov |

| CYP2D6 | Competitive | 367 μM | nih.gov |

Elimination and Excretion Profiles

Elimination of this compound is rapid. nih.govresearchgate.net The drug is primarily excreted via the kidneys in the urine, largely in the form of its metabolites. nih.govresearchgate.net The elimination half-life (t½) in subjects with normal renal and hepatic function is short, reported to be between 1.54 and 3.2 hours. nih.govnih.govresearchgate.net This short pharmacokinetic half-life contrasts with its long pharmacodynamic effect, which is due to the irreversible nature of its enzyme inhibition. researchgate.net

Bioavailability Assessment in Preclinical Models

Detailed data on the absolute bioavailability of this compound from preclinical animal models were not available in the reviewed literature. While general strategies for assessing bioavailability in preclinical species are well-established, specific percentage values for this compound in models such as rats or dogs have not been extensively published. nih.govumich.edu

In Vitro-In Vivo Correlation in Pharmacokinetic Predictions

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (like drug dissolution) to an in vivo pharmacokinetic response (like plasma drug concentration). nih.govmdpi.comresearchgate.net Despite the utility of IVIVC models in drug development for predicting in vivo performance, specific studies establishing a correlation for this compound were not identified in the surveyed scientific literature.

Advanced Research Techniques and Methodologies Applied to 2 Phenylcyclopropanamine Hydrochloride

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the chemical analysis of 2-phenylcyclopropanamine hydrochloride, offering non-destructive methods to probe its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

In the ¹H NMR spectrum of the trans isomer, the protons on the cyclopropyl (B3062369) ring and the phenyl group exhibit characteristic chemical shifts and coupling patterns. The protons on the cyclopropyl ring typically appear as complex multiplets in the aliphatic region of the spectrum, while the aromatic protons of the phenyl group are observed further downfield. The use of lanthanide shift reagents has been explored to simplify complex spectra and aid in the analysis of enantiomeric compositions. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon framework, including the distinct carbons of the phenyl ring and the cyclopropyl group. Publicly available spectral databases confirm the existence of reference spectra for this compound. nih.gov

| Nucleus | Assignment | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|